molecular formula C14H13Cl3N2O2 B411936 N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide CAS No. 298190-68-8

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide

Cat. No.: B411936
CAS No.: 298190-68-8
M. Wt: 347.6g/mol
InChI Key: TYNDDYOITSAMBG-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide typically involves the reaction of 2,2,2-trichloro-1-(4-methylphenyl)ethanamine with furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}acetylamide
  • N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzenesulfonamide
  • N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}thiophene-2-carboxamide

Uniqueness

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide is unique due to its furan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

298190-68-8

Molecular Formula

C14H13Cl3N2O2

Molecular Weight

347.6g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H13Cl3N2O2/c1-9-4-6-10(7-5-9)18-13(14(15,16)17)19-12(20)11-3-2-8-21-11/h2-8,13,18H,1H3,(H,19,20)

InChI Key

TYNDDYOITSAMBG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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